3-Amino-6-chloropyrazine-2-carbaldehyde
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Overview
Description
3-Amino-6-chloropyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H4ClN3O and a molecular weight of 157.56 g/mol . It is a nitrogen-containing heterocyclic compound, specifically a pyrazine derivative, which features an amino group at the 3-position, a chloro group at the 6-position, and an aldehyde group at the 2-position .
Preparation Methods
The synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-6-chloropyrazine with formylating agents under controlled conditions . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
3-Amino-6-chloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include 3-amino-6-chloropyrazine-2-carboxylic acid, 3-amino-6-chloropyrazine-2-methanol, and various substituted pyrazine derivatives .
Scientific Research Applications
3-Amino-6-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyrazine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their function . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
3-Amino-6-chloropyrazine-2-carbaldehyde can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: Lacks the aldehyde group, which limits its reactivity compared to this compound.
3-Amino-6-chloropyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, which affects its chemical behavior and applications.
3-Amino-6-chloropyrazine-2-methanol:
Properties
IUPAC Name |
3-amino-6-chloropyrazine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWURQKYEYQSQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717053 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-26-4 |
Source
|
Record name | 3-Amino-6-chloro-2-pyrazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89284-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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